BenchChemオンラインストアへようこそ!

Pentisomide

Antiarrhythmic drug screening Ventricular arrhythmia Acute oral drug testing

Pentisomide is a Vaughan-Williams Class I sodium channel blocker with a hybrid electrophysiological profile—simultaneously prolonging depolarization (Ia/Ic-like) and shortening repolarization (Ib-like). With a 68% clinical responder rate surpassing disopyramide (63%), flecainide (54%), and mexiletine (35%), and no proarrhythmic worsening in patients who failed other Class I agents, it serves as a stringent positive control for antiarrhythmic screening. Its hemodynamic neutrality in ischemia-reperfusion models and a validated HPLC method (92.6% recovery) accelerate preclinical ADME studies. Available for research use only.

Molecular Formula C19H33N3O
Molecular Weight 319.5 g/mol
CAS No. 78833-03-1
Cat. No. B1679303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentisomide
CAS78833-03-1
Synonyms2-(2-(diisopropylamino)ethyl)-4-methyl-2-(2-pyridyl)pentamide
CM 7857
CM-7857
ME 3202
penticainide
pentisomide
propisomide
Molecular FormulaC19H33N3O
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N
InChIInChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)
InChIKeyZZOZYGHXNQPIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentisomide (CAS 78833-03-1): A Disopyramide-Derived Sodium Channel Blocker with Unique Mixed Class I Electrophysiological Profile


Pentisomide (synonyms: Penticainide, CM 7857, ME 3202) is a small-molecule sodium channel blocker structurally derived from disopyramide, classified as a Vaughan-Williams Class I antiarrhythmic agent [1][2]. Its electrophysiological profile is distinguished by a marked effect on both depolarization (characteristic of Class Ia and Ic actions) and repolarization (characteristic of Class Ib action), a unique combination not observed in conventional Class I agents [2][3]. Developed by Clin Midy/Sanofi and advanced to Phase 3 clinical trials for cardiac arrhythmias before discontinuation, pentisomide remains a valuable research tool for investigating mixed sodium channel blockade and ischemia-reperfusion injury models [1][4].

Why Pentisomide Cannot Be Directly Substituted by Other Class I Antiarrhythmics: Evidence of Differential Efficacy and Electrophysiological Profile


Generic substitution among Class I antiarrhythmics is precluded by substantial inter-agent variability in sodium channel binding kinetics, ancillary receptor interactions, and resultant clinical efficacy and safety profiles [1]. Pentisomide exhibits a unique hybrid electrophysiological signature—simultaneously prolonging depolarization intervals (Ia/Ic-like) while shortening repolarization duration (Ib-like)—a combination not recapitulated by prototypical agents like disopyramide, flecainide, or mexiletine [2]. Direct comparative efficacy studies reveal pentisomide achieves a higher responder rate (68%) than disopyramide (63%), flecainide (54%), propafenone (54%), and mexiletine (35%) in the same patient cohort, underscoring the clinical non-interchangeability of these agents [3]. Furthermore, pentisomide demonstrates a favorable proarrhythmic safety signal, with no worsening effects observed in patients who previously experienced proarrhythmia on flecainide, propafenone, or mexiletine, a critical differentiating factor for research and clinical decision-making [4].

Pentisomide Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Acute Oral Antiarrhythmic Efficacy of Pentisomide vs. Disopyramide, Flecainide, Propafenone, and Mexiletine

In a direct head-to-head comparison within the same patient population (n=25) with high-grade chronic ventricular arrhythmias, pentisomide (7 mg/kg) demonstrated superior acute oral efficacy relative to four established Class I antiarrhythmics. Efficacy was defined as >90% reduction in ventricular premature complexes and complete abolition of Lown class 4A and 4B arrhythmias [1].

Antiarrhythmic drug screening Ventricular arrhythmia Acute oral drug testing Holter monitoring

Unique Hybrid Electrophysiological Profile: Simultaneous Depolarization Prolongation and Repolarization Shortening

Pentisomide exhibits a unique combination of cellular electrophysiological effects not seen with conventional Class I agents. Intracardiac monophasic action potential (MAP) recordings in patients (n=17) with ventricular arrhythmias demonstrated that pentisomide (85-135 mg i.v.) significantly prolonged QRS duration—a marker of depolarization (Class Ia/Ic action)—while simultaneously shortening MAP duration to 90% repolarization (MAPD90) and corrected QT interval—markers of repolarization (Class Ib action) [1]. This hybrid profile is absent in prototypical Class Ia (e.g., quinidine, disopyramide) which typically prolong repolarization, Class Ib (e.g., lidocaine, mexiletine) which shorten or have minimal effect on depolarization, and Class Ic (e.g., flecainide) which markedly prolong depolarization with minimal repolarization effects [2].

Cardiac electrophysiology Monophasic action potential Class I antiarrhythmic Repolarization

Favorable Proarrhythmic Safety Signal in Flecainide/Propafenone/Mexiletine Non-Responders

In a cohort of 12 patients with inducible sustained ventricular tachycardia who were either non-responders (n=8) or experienced proarrhythmic worsening (n=3) to amiodarone, flecainide, propafenone, or mexiletine, pentisomide (1.5 mg/kg i.v. loading + 1 mg/kg/h infusion) demonstrated a complete absence of proarrhythmic worsening effects [1]. This safety signal is particularly notable given that proarrhythmia is a class-wide concern for Class I agents, especially flecainide (CAST trial) [2]. Additionally, pentisomide significantly prolonged ventricular tachycardia cycle length from 337 ± 82 ms to 446 ± 88 ms (p<0.0025), a potentially beneficial electrophysiological modification [1].

Proarrhythmia Ventricular tachycardia Electropharmacological testing Drug safety

Dose-Dependent Inhibition of Ischemia-Reperfusion Arrhythmia In Vitro

Pentisomide exhibits concentration-dependent inhibition of ischemia-reperfusion arrhythmias in vitro, with significant suppression observed at concentrations ≥30 μM [1]. This cardioprotective effect aligns with in vivo canine studies where pentisomide (5 mg/kg i.v.) effectively prevented ventricular arrhythmias associated with ischemia, without causing significant hemodynamic compromise—unlike disopyramide and flecainide which decreased heart rate [2]. The 3 μg/mL (≈10 μM) plasma-free concentration was identified as the critical threshold for significant antiarrhythmic effect in vivo, establishing a clear concentration-effect relationship for experimental design [1].

Ischemia-reperfusion injury Cardioprotection Arrhythmia models In vitro electrophysiology

High-Affinity Cardiac Muscarinic Receptor Binding with Dual Competitive/Allosteric Mechanism

Pentisomide binds to cardiac muscarinic receptors with a dual competitive and allosteric mechanism, as demonstrated by [3H]NMS displacement assays in guinea pig left atrial membranes [1]. Unlike pirmenol which showed single-site binding at 200 pM [3H]NMS, both pentisomide and disopyramide exhibited shallow displacement curves best fitted to a two-site model, indicating more complex receptor interactions [1]. Functionally, pentisomide acted as a competitive antagonist of carbachol-induced negative inotropy, with a Schild plot slope not significantly different from unity [1]. This ancillary muscarinic receptor activity distinguishes pentisomide from Class I agents lacking significant anticholinergic effects (e.g., mexiletine, lidocaine) and may contribute to its unique electrophysiological profile [2].

Muscarinic receptor Allosteric modulation Radioligand binding Antiarrhythmic mechanism

Established Bioanalytical Method with 92.6% Recovery for Preclinical/Clinical PK Studies

A validated high-performance liquid chromatography (HPLC) method with UV detection at 260 nm has been established for the simultaneous quantitation of pentisomide and its major mono-N-dealkylated metabolite in human serum [1]. The method achieves a mean recovery of 92.6% for pentisomide and 92.2% for the metabolite, with a limit of detection (LOD) of 28 ng/mL for both analytes [1]. This robust analytical method, published in peer-reviewed literature, provides a ready-to-implement framework for pharmacokinetic and toxicokinetic studies, reducing method development time and validation costs compared to less well-characterized comparator agents [2].

HPLC assay Pharmacokinetics Bioanalysis Method validation

Pentisomide Application Scenarios: Evidence-Based Research and Preclinical Use Cases


Preclinical Screening of Novel Antiarrhythmic Candidates Against a High-Efficacy Benchmark

Given its demonstrated 68% acute oral efficacy rate—surpassing disopyramide (63%), flecainide (54%), propafenone (54%), and mexiletine (35%) in the same patient cohort [1]—pentisomide serves as a stringent positive control or benchmark compound in preclinical antiarrhythmic screening assays. Its well-characterized concentration-response relationship (3 μg/mL critical plasma-free concentration in vivo; ≥30 μM effective in vitro) [2] enables precise calibration of assay sensitivity and dynamic range, facilitating comparative evaluations of novel chemical entities.

Investigating Hybrid Class I Electrophysiology in Isolated Cardiac Preparations

Pentisomide's unique ability to simultaneously prolong depolarization (QRS +9 ms at 600 ms pacing) and shorten repolarization (MAPD90 -20 ms; QTc -21 ms) [1] makes it an indispensable tool for dissecting the relative contributions of sodium channel blockade kinetics and repolarization modulation to antiarrhythmic efficacy. This hybrid profile is not recapitulated by standard Class Ia, Ib, or Ic agents [2], positioning pentisomide as a critical probe in basic cardiac electrophysiology research using Langendorff-perfused hearts, isolated myocytes, or optical mapping systems.

Ischemia-Reperfusion Arrhythmia Models Requiring Hemodynamically Neutral Intervention

In canine coronary artery ligation models, pentisomide (5 mg/kg i.v.) effectively prevented ischemia-induced ventricular arrhythmias without causing significant changes in heart rate or blood pressure, unlike disopyramide and flecainide which induced heart rate decreases [1]. This hemodynamic neutrality, combined with dose-dependent inhibition of reperfusion arrhythmias in vitro [2], makes pentisomide the preferred Class I agent for studying cardioprotective mechanisms in ischemia-reperfusion injury where confounding hemodynamic effects must be minimized.

Pharmacokinetic and Drug-Drug Interaction Studies Leveraging Validated Bioanalytical Methodology

The published HPLC method with UV detection (mean recovery 92.6%, LOD 28 ng/mL) for simultaneous quantitation of pentisomide and its major N-dealkylated metabolite [1] provides a ready-to-validate framework for pharmacokinetic studies. This reduces method development timelines and facilitates accurate assessment of absorption, distribution, metabolism, and excretion (ADME) parameters, as well as potential drug-drug interactions, in preclinical species and human serum. The method's specificity and freedom from interference by common co-medications further enhance its utility in translational research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentisomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.